

A Comparative Toxicological Assessment: Diaminochlorotriazine vs. Atrazine

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Compound of Interest

Compound Name: **Diaminochlorotriazine**

Cat. No.: **B1259301**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of the herbicide atrazine and its major metabolite, **diaminochlorotriazine** (DACT). The information presented is intended to support researchers, scientists, and professionals in the fields of drug development and environmental health in understanding the relative toxicities and mechanisms of action of these two related compounds.

Executive Summary

Atrazine, a widely used herbicide, undergoes metabolic degradation to several byproducts, with **diaminochlorotriazine** (DACT) being a principal and persistent metabolite. While extensive toxicological data is available for atrazine, the profile of DACT is less characterized by specific quantitative measures such as an LD50. However, regulatory bodies like the U.S. Environmental Protection Agency (EPA) consider DACT to share a common mechanism of toxicity with atrazine, particularly concerning neuroendocrine, reproductive, and developmental effects, and often group them for risk assessment. Some studies suggest that DACT may exhibit greater toxicity than atrazine in specific endpoints like oxidative stress and endocrine disruption.

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicity data for atrazine. A specific oral LD50 value for **diaminochlorotriazine** is not readily available in the public literature;

however, it is generally considered to have a toxicological profile similar to atrazine for key endocrine-related endpoints.

Toxicological Endpoint	Atrazine	Diaminochlorotriazine (DACT)
Acute Oral LD50 (Rat)	672 - 3090 mg/kg[1][2]	Data not available. Considered to have a similar toxicity profile to atrazine for neuroendocrine effects.
Acute Dermal LD50 (Rabbit)	>7500 mg/kg[2]	Data not available
Carcinogenicity	<p>Classified as "probably carcinogenic to humans" (Group 2A) by IARC[3][4].</p> <p>Evidence suggests a link to non-Hodgkin lymphoma.[1][3]</p> <p>The EPA has classified atrazine as "not likely to be carcinogenic to humans".[5][6]</p>	Considered to share carcinogenic potential with atrazine due to a common mechanism of toxicity.[7]
Genotoxicity	<p>Evidence is mixed. Some studies show potential for DNA damage, while others, like the Ames test on pure atrazine, are negative.[8][9]</p>	<p>Limited specific data available.</p> <p>Assumed to have similar genotoxic potential as atrazine by regulatory bodies.</p>
Reproductive & Developmental Toxicity	<p>Known endocrine disruptor.[10]</p> <p>[11] Affects the hypothalamic-pituitary-gonadal (HPG) axis, leading to altered hormone levels and reproductive outcomes. Can cause developmental effects such as reduced fetal weight and developmental delays at high doses.[6]</p>	<p>Considered a reproductive and developmental toxicant.[11]</p> <p>Shares the same mechanism of neuroendocrine disruption as atrazine.[10] May be more potent than atrazine in inducing oxidative stress and endocrine disruption in some models.</p>
Ecotoxicity (Fish LC50 - 96h)	Slightly to moderately toxic to fish.[5]	Data not available

Ecotoxicity (Aquatic
Invertebrates)

Highly to very highly toxic.[\[5\]](#)

Data not available

Key Experimental Protocols

Acute Oral Toxicity (LD50) - OECD Test Guideline 425

The acute oral toxicity is typically determined using the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.

Methodology:

- Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.
- Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle, and given access to standard diet and water ad libitum.
- Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered orally via gavage.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment: If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next is dosed at a lower increment.
- Endpoint: The test is complete when a specified number of reversals in outcome (survival/death) have been observed. The LD50 is then calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

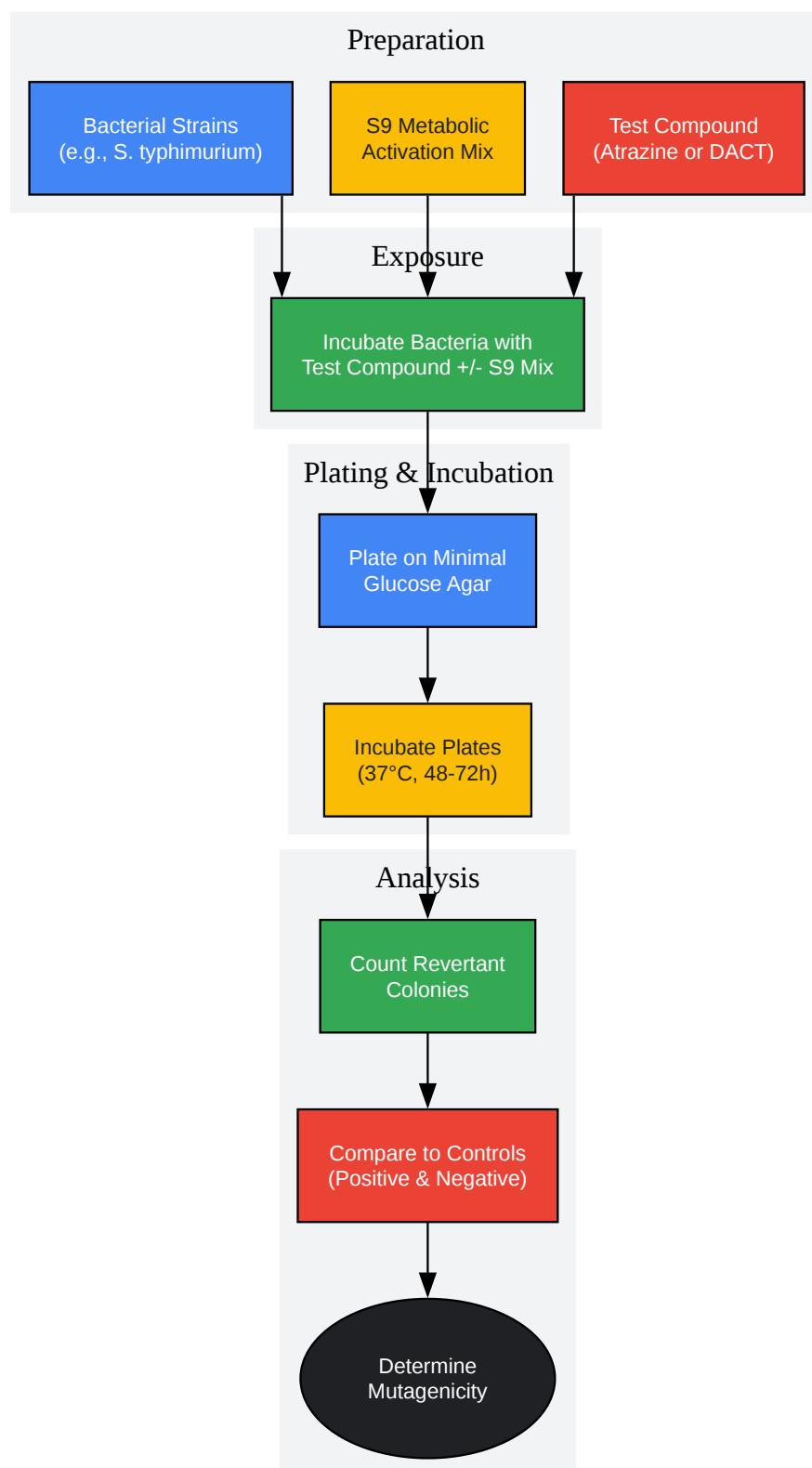
Methodology:

- **Tester Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*) are used.
- **Metabolic Activation:** The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
- **Exposure:** The tester strains are exposed to the test substance at various concentrations, both with and without the S9 mix.
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Endpoint:** Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

Signaling Pathways and Experimental Workflows

Atrazine's Endocrine Disruption Pathway

Atrazine is known to disrupt the endocrine system, primarily by affecting the hypothalamic-pituitary-gonadal (HPG) axis. One of its key mechanisms involves the inhibition of phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) levels. This can, in turn, affect the release of hormones like luteinizing hormone (LH) and prolactin.

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